molecular formula C29H27FN2O4 B1140198 5-O-Trityl-3'-deoxy-3'-fluorothymidine CAS No. 135197-63-6

5-O-Trityl-3'-deoxy-3'-fluorothymidine

Cat. No.: B1140198
CAS No.: 135197-63-6
M. Wt: 486.5 g/mol
InChI Key: GFDJOSNZNLVRCL-TWJOJJKGSA-N
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Description

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine is a synthetic nucleoside analogue. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom and the 5’-hydroxyl group is protected by a trityl group. This compound is primarily used as an intermediate in the synthesis of other nucleoside analogues, particularly those used in antiviral and anticancer research .

Preparation Methods

The synthesis of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and fluorination reactions. The 5’-hydroxyl group of thymidine is first protected using a trityl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve the use of automated synthesizers and continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine undergoes various chemical reactions, including:

Common reagents used in these reactions include trityl chloride, diethylaminosulfur trifluoride (DAST), and various acids and bases. The major products formed from these reactions are typically other nucleoside analogues or intermediates used in further synthesis .

Scientific Research Applications

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to other nucleoside analogues used in antiviral and anticancer therapies .

Comparison with Similar Compounds

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be compared with other nucleoside analogues such as:

The uniqueness of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of other nucleoside analogues .

Biological Activity

5-O-Trityl-3'-deoxy-3'-fluorothymidine (TFT) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This compound, with the CAS number 135197-63-6, is a fluorinated analogue of thymidine, which may influence its interactions with nucleic acids and enzymes involved in nucleic acid metabolism.

Chemical Structure and Properties

The chemical structure of TFT includes a trityl group at the 5' position and a fluorine atom at the 3' position of the thymidine base. This modification is significant as it can enhance the stability and bioavailability of the compound compared to its unmodified counterparts.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H22F N2O4
Molecular Weight348.39 g/mol
CAS Number135197-63-6

TFT is believed to exert its biological effects through several mechanisms:

  • Inhibition of DNA Polymerase : As a nucleoside analogue, TFT can be incorporated into DNA during replication, potentially leading to chain termination or mutation.
  • Antiviral Activity : Preliminary studies suggest that TFT may exhibit antiviral properties by interfering with viral replication processes.
  • Antitumor Effects : TFT has been investigated for its ability to inhibit tumor cell proliferation, likely due to its structural similarity to thymidine, which is essential for DNA synthesis in rapidly dividing cells.

Antiviral Activity

Research has indicated that TFT possesses antiviral properties against various viruses. A study highlighted its effectiveness against certain strains of viruses by disrupting their replication cycle. For example, TFT was shown to inhibit viral RNA synthesis in cell cultures, suggesting its potential as an antiviral agent.

Antitumor Activity

In vitro studies have demonstrated that TFT can inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was noted, which is a crucial mechanism in cancer treatment.

Case Studies

  • Case Study on Antiviral Efficacy : A study conducted on the effects of TFT on viral infections showed a significant reduction in viral load in treated cells compared to controls. The mechanism involved interference with viral RNA polymerase activity, leading to decreased viral replication rates.
  • Case Study on Cancer Cell Lines : In another investigation, TFT was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that TFT reduced cell viability and induced apoptosis through mitochondrial pathways.

Properties

CAS No.

135197-63-6

Molecular Formula

C29H27FN2O4

Molecular Weight

486.5 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1

InChI Key

GFDJOSNZNLVRCL-TWJOJJKGSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Synonyms

3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine; 

Origin of Product

United States

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